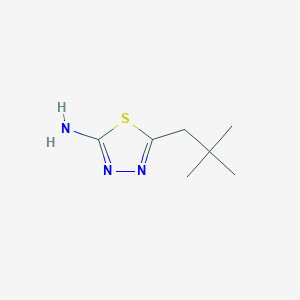

5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and chemical properties.

Méthodes De Préparation

The synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted thiadiazoles.

Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiadiazoles and related compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine as an anticancer agent. A synthesis of thiadiazole derivatives demonstrated significant anticancer activity against various cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation, indicating potent anti-proliferative effects .

Mechanism of Action

The mechanism involves the inhibition of reactive oxygen species (ROS) production and modulation of signaling pathways such as NF-κB, which are crucial in inflammation and cancer progression.

Biological Activity Summary Table

| Activity Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | LoVo | 2.44 | |

| Anticancer | MCF-7 | 23.29 | |

| Antimicrobial | S. aureus | 25 | |

| Antifungal | A. niger | 25 |

Agrochemicals

This compound is also explored as an intermediate in the synthesis of agrochemicals. Its derivatives have shown promise in developing herbicides and fungicides due to their biological activity against plant pathogens. The structure allows for modifications that enhance efficacy and reduce toxicity to non-target organisms.

Material Science

Coordination Chemistry

In material science, this compound serves as a ligand in coordination chemistry. Its ability to form complexes with transition metals opens avenues for developing new materials with tailored properties for electronic and catalytic applications.

Case Studies

- Anticancer Research : A study synthesized a series of thiadiazole derivatives based on the this compound scaffold. The derivatives were evaluated for their anticancer effects using cell viability assays and showed promising results against both LoVo and MCF-7 cell lines .

- Antimicrobial Studies : Research conducted on various thiadiazole derivatives highlighted their antimicrobial properties against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The studies indicated that modifications in the thiadiazole structure could enhance antimicrobial efficacy .

Mécanisme D'action

The mechanism of action of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also modulates signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.

Comparaison Avec Des Composés Similaires

5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: This compound is used as a ligand for efficient actinide/lanthanide separation.

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology due to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways and molecular targets. Key mechanisms include:

- Inhibition of Reactive Oxygen Species (ROS) : The compound has been shown to inhibit ROS production, which is crucial in mitigating oxidative stress in cells.

- Activation of Antioxidant Enzymes : It activates enzymes such as superoxide dismutase (SOD) and catalase, enhancing cellular defense against oxidative damage.

- Modulation of NF-κB Pathway : This pathway plays a significant role in inflammation and immune responses, suggesting potential anti-inflammatory effects.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies have demonstrated that this compound has significant anticancer properties. For instance, it has shown promising effects against various human cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies indicated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells .

- Antibacterial Properties : The compound has demonstrated antibacterial activity against pathogens such as E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ofloxacin .

- Antitubercular and Antiviral Activities : The thiadiazole derivatives have been explored for their potential in treating tuberculosis and viral infections due to their ability to inhibit key enzymes involved in pathogen replication .

Anticancer Research

In a study evaluating the antiproliferative effects of various thiadiazole derivatives including this compound:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | LoVo | 2.44 | Induces apoptosis |

| This compound | MCF-7 | 23.29 | Inhibits proliferation |

The study concluded that the compound significantly increased the proportion of apoptotic cells compared to untreated controls .

Antibacterial Activity

In another investigation into the antibacterial efficacy:

| Bacteria | Compound | MIC (µg/mL) | Comparison |

|---|---|---|---|

| E. coli | This compound | 31.25 | Greater than control drug (ofloxacin) |

| Streptococcus pyogenes | This compound | 31.25 | More effective than cefepime |

This data highlights the compound's superior antibacterial properties compared to conventional treatments .

Propriétés

IUPAC Name |

5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOZXURUMNAAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405623 | |

| Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141187-32-8 | |

| Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.